N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride
Overview
Description
N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride is a synthetic organic compound with the molecular formula C14H29N3O•2HCl. It is primarily used in biochemical research, particularly in the study of proteomics. This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine-4-carboxylic acid and 2-(bis(propan-2-yl)amino)ethylamine.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Catalysts and Reagents: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors. The process is optimized for high yield and purity, often incorporating automated systems for precise control of reaction parameters. The final product is typically obtained as a powder, which is then packaged and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds, depending on the specific reagents and conditions used
Properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]piperidine-4-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O.2ClH/c1-11(2)17(12(3)4)10-9-16-14(18)13-5-7-15-8-6-13;;/h11-13,15H,5-10H2,1-4H3,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUWAKSVPRRNTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1CCNCC1)C(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.